N-Me-N-bis(PEG4-acid)

PROTAC Design Linker Chemistry Bifunctional Crosslinkers

N-Me-N-bis(PEG4-acid) is a branched, bifunctional polyethylene glycol (PEG) linker containing a central tertiary amine core and two terminal carboxylic acid moieties, each separated by a PEG4 spacer arm. This structural architecture is primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic tether to connect a target protein ligand to an E3 ubiquitin ligase recruiter, thereby facilitating targeted protein degradation via the ubiquitin-proteasome system.

Molecular Formula C23H45NO12
Molecular Weight 527.6 g/mol
Cat. No. B15543307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-N-bis(PEG4-acid)
Molecular FormulaC23H45NO12
Molecular Weight527.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H45NO12/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28/h2-21H2,1H3,(H,25,26)(H,27,28)
InChIKeyGVLKSZBFWWZTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Me-N-bis(PEG4-acid) for PROTAC Synthesis: A Branched PEG Linker for Targeted Protein Degradation


N-Me-N-bis(PEG4-acid) is a branched, bifunctional polyethylene glycol (PEG) linker containing a central tertiary amine core and two terminal carboxylic acid moieties, each separated by a PEG4 spacer arm . This structural architecture is primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic tether to connect a target protein ligand to an E3 ubiquitin ligase recruiter, thereby facilitating targeted protein degradation via the ubiquitin-proteasome system .

Why N-Me-N-bis(PEG4-acid) Cannot Be Arbitrarily Substituted with Linear or Unbranched PEG Linkers


The selection of a PROTAC linker is a critical parameter influencing ternary complex formation and degradation efficiency [1]. Generic substitution of N-Me-N-bis(PEG4-acid) with a linear analog like Bis-PEG4-acid (MW 294.3) or a simpler monofunctional PEG-acid is not functionally equivalent. The branched, V-shaped geometry conferred by the central N-methyl tertiary amine provides a unique spatial orientation and a specific molecular weight (527.6 g/mol) [1] that differs fundamentally from linear linkers. This architectural difference impacts the effective linker length, conformational flexibility, and the resulting distance between the two ligase ligands, which are all known to critically affect the formation of a productive ternary complex [2].

Quantitative and Structural Differentiation of N-Me-N-bis(PEG4-acid) from its Closest Analogs


Branched vs. Linear Geometry: Molecular Weight and Spatial Orientation

N-Me-N-bis(PEG4-acid) (MW 527.6 g/mol) [1] possesses a branched, V-shaped geometry centered on a tertiary amine, which provides a distinct spatial orientation compared to the linear, chain-like structure of the simpler diester Bis-PEG4-acid (MW 294.3 g/mol) . The significant difference in molecular weight (233.3 g/mol heavier) is a direct consequence of the branched architecture, which offers a longer effective linker length and potentially greater conformational flexibility for spanning the distance between target and E3 ligase proteins in a PROTAC ternary complex.

PROTAC Design Linker Chemistry Bifunctional Crosslinkers

Bifunctional Carboxylic Acid Termini for Parallel Conjugation

N-Me-N-bis(PEG4-acid) presents two chemically identical, terminal carboxylic acid groups (pKa ~4-5) capable of undergoing amide coupling with primary amines in the presence of activators like EDC, DCC, or HATU [1]. This is in contrast to a mono-functional linker like Acid-PEG4-mono-methyl ester, which features one carboxylic acid and one protected methyl ester group . The presence of two identical reactive termini in N-Me-N-bis(PEG4-acid) enables the sequential or parallel conjugation of two distinct ligands (e.g., a target warhead and an E3 ligase recruiter) in a single, symmetrical molecular framework, a key requirement for PROTAC assembly.

Bioconjugation PROTAC Synthesis Amide Coupling

Inherent Aqueous Solubility Advantage from PEG4 Spacer Arms

The presence of two PEG4 spacer arms (a total of 8 ethylene glycol units) confers high hydrophilicity, making the molecule soluble in aqueous media such as water and aqueous buffers, as well as in polar organic solvents like DMSO and DMF [1]. This is a characteristic property of PEG-based linkers and represents a significant advantage over purely alkyl-chain linkers of comparable length, which are often lipophilic and can cause aggregation or precipitation in biological assays. The increased hydrophilicity can improve the drug-like properties and aqueous solubility of the final PROTAC conjugate.

Drug Delivery Hydrophilicity PROTAC Pharmacokinetics

Hydrochloride Salt Form for Enhanced Handling and Stability

N-Me-N-bis(PEG4-acid) is commonly supplied as a hydrochloride (HCl) salt [1]. The presence of a tertiary amine in the core structure makes the free base form susceptible to atmospheric CO2 absorption and can result in a viscous liquid or oil that is difficult to handle accurately. The HCl salt form ensures the product is a stable, solid material at room temperature with a defined purity (e.g., 98%) [1], which facilitates precise weighing and enhances long-term storage stability. This is a practical advantage over non-salt forms of similar linkers, such as the neutral NH-bis(PEG4-acid) free base, which may have different handling characteristics.

Drug Formulation PROTAC Chemistry Reagent Stability

Primary Research and Development Applications for N-Me-N-bis(PEG4-acid) Based on Linker Architecture


Constructing VHL- or CRBN-Recruiting PROTAC Libraries with a V-Shaped Linker

When developing PROTACs targeting proteins of interest (e.g., BTK, BRD4, AR), the branched, V-shaped geometry of N-Me-N-bis(PEG4-acid) offers a unique spatial constraint for connecting ligands. This is particularly useful for exploring the 'linker exit vector' hypothesis, where the orientation of the linker from a binding ligand can dramatically affect degradation potency [1]. The linker can be incorporated into a library of PROTACs where the target warhead and E3 ligase ligand are kept constant, but the linker length and geometry are systematically varied to find an optimal conformation that promotes stable ternary complex formation [1].

Improving Solubility and Reducing Aggregation in Hydrophobic PROTAC Candidates

Many potent target protein ligands and E3 ligase recruiters are hydrophobic. When conjugated with an alkyl linker, the resulting PROTAC can exhibit poor aqueous solubility and a tendency to aggregate, leading to false negatives in cellular assays [2]. The dual PEG4 arms of N-Me-N-bis(PEG4-acid) impart significant hydrophilicity to the PROTAC molecule, which can improve its solubility in aqueous buffers and cell culture media [2]. This is a critical application for rescuing promising but insoluble PROTAC candidates, allowing for more reliable assessment of their cellular activity and permeability.

Functionalizing Nanoparticles and Biomolecules for Targeted Delivery

Beyond its role in PROTACs, N-Me-N-bis(PEG4-acid) is a versatile bifunctional crosslinker. Its two carboxylic acid groups can be activated with EDC/NHS to conjugate to amine-containing biomolecules (e.g., antibodies, peptides) or functionalized nanoparticles . The branched PEG architecture can be used to introduce a specific distance between a targeting ligand and a therapeutic payload, or to increase the surface hydrophilicity of a nanoparticle, thereby reducing opsonization and improving circulation time in vivo .

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